molecular formula C8H10BFO3S B1440327 (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid CAS No. 957065-83-7

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid

Cat. No.: B1440327
CAS No.: 957065-83-7
M. Wt: 216.04 g/mol
InChI Key: MFVOICXWNBMJAT-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, methoxy, and methylthio groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds as follows:

    Starting Material: 3-Fluoro-2-methoxy-5-(methylthio)phenyl bromide

    Catalyst: Palladium(II) acetate

    Ligand: 1,1’-Bis(diphenylphosphino)ferrocene (dppf)

    Base: Potassium acetate

    Solvent: 1,4-Dioxane

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

The reaction yields this compound after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Fluoro-3-methoxyphenyl)boronic acid
  • (3-Methoxyphenyl)boronic acid

Comparison: (3-Fluoro-2-methoxy-5-(methylthio)phenyl)boronic acid is unique due to the presence of the fluorine, methoxy, and methylthio substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. For example, the fluorine atom can enhance the electrophilicity of the phenyl ring, while the methoxy and methylthio groups can act as electron-donating groups, affecting the overall reactivity.

Properties

IUPAC Name

(3-fluoro-2-methoxy-5-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3S/c1-13-8-6(9(11)12)3-5(14-2)4-7(8)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVOICXWNBMJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206368
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-83-7
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-Fluoro-2-methoxy-5-(methylthio)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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